2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide
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Overview
Description
2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group and a chlorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups and obtain new compounds with different properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with modified functional groups.
Reduction: Reduced products with altered functional groups.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Industry: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modifying their function and activity.
Comparison with Similar Compounds
2-Chloro-N-(4-chlorophenyl)acetamide: An intermediate in the synthesis of the target compound.
N-(4-Chlorophenyl)propanamide: A structurally related compound with similar properties.
2-Chloro-N-(4-bromophenyl)acetamide: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide is unique due to the presence of both chloroacetyl and chlorophenyl groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7(14-10(16)6-12)11(17)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVCMLMFFQQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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